molecular formula C6H8Br2O4 B12799216 alpha,beta-Dibromoadipic acid CAS No. 63905-30-6

alpha,beta-Dibromoadipic acid

Cat. No.: B12799216
CAS No.: 63905-30-6
M. Wt: 303.93 g/mol
InChI Key: NCYXNUHATKQYGV-UHFFFAOYSA-N
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Description

Alpha,beta-Dibromoadipic acid is an organic compound with the molecular formula C6H8Br2O4. It is a dibromo derivative of adipic acid, which is a dicarboxylic acid commonly used in the production of nylon. The presence of bromine atoms in the alpha and beta positions makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Alpha,beta-Dibromoadipic acid can be synthesized through the bromination of adipic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar halogenating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the continuous addition of bromine to a solution of adipic acid under controlled conditions, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Alpha,beta-Dibromoadipic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form alpha,beta-dihydroxyadipic acid or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form higher oxidation state compounds.

Common reagents used in these reactions include bromine, phosphorus tribromide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha,beta-Dibromoadipic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various brominated compounds.

    Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of brominated drugs with specific biological activities.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha,beta-Dibromoadipic acid involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.

Comparison with Similar Compounds

Alpha,beta-Dibromoadipic acid can be compared with other similar compounds, such as:

    Alpha,beta-Dibromohydrocinnamic acid: Another dibromo compound with similar reactivity but different structural properties.

    Alpha,beta-Unsaturated Carbonyl Compounds: These compounds also contain electrophilic centers and undergo similar types of reactions.

    Adipic Acid: The parent compound of this compound, which lacks the bromine atoms and has different reactivity.

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

63905-30-6

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

IUPAC Name

2,3-dibromohexanedioic acid

InChI

InChI=1S/C6H8Br2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h3,5H,1-2H2,(H,9,10)(H,11,12)

InChI Key

NCYXNUHATKQYGV-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(C(=O)O)Br)Br

Origin of Product

United States

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